

An In-depth Technical Guide to 3-Propylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Propylbenzaldehyde

Cat. No.: B025478

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Propylbenzaldehyde** (CAS Number: 103528-31-0), a key aromatic aldehyde intermediate in organic synthesis. This document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its applications in research and drug development, and provides essential safety information.

Core Chemical Information

3-Propylbenzaldehyde is an organic compound characterized by a benzene ring substituted with a propyl group at the meta-position and an aldehyde functional group. Its chemical structure makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Chemical Identifiers for **3-Propylbenzaldehyde**

Identifier	Value	Citation
CAS Number	103528-31-0	[1]
Molecular Formula	C ₁₀ H ₁₂ O	[1] [2]
Molecular Weight	148.20 g/mol	[1] [2]
IUPAC Name	3-propylbenzaldehyde	[1]
SMILES	CCCC1=CC(=CC=C1)C=O	[2]
InChIKey	FDKRXGOMMRLUIQ- UHFFFAOYSA-N	[1]

Physicochemical Properties

While specific experimental data for **3-Propylbenzaldehyde** is not readily available in the cited literature, the properties of its isomer, 4-Propylbenzaldehyde, are well-documented and provide a close approximation. Computational predictions for the 3-propyl isomer are also available.

Table 2: Experimental and Computed Physicochemical Properties

Property	Value	Notes	Citation
Boiling Point	240 °C	Experimental data for 4-Propylbenzaldehyde	[3] [4]
Melting Point	19 °C	Experimental data for 4-Propylbenzaldehyde	[3] [4]
Density	1.005 g/cm ³ at 25 °C	Experimental data for 4-Propylbenzaldehyde	[3] [4]
Solubility	Sparingly soluble in water; highly soluble in organic solvents like ethanol, ether, and chloroform.	General property for 4-Propylbenzaldehyde	[3] [5]
XLogP3 (Computed)	2.9	Predicted for 3-Propylbenzaldehyde	[1]
Topological Polar Surface Area (TPSA)	17.1 Å ²	Predicted for 3-Propylbenzaldehyde	[1]

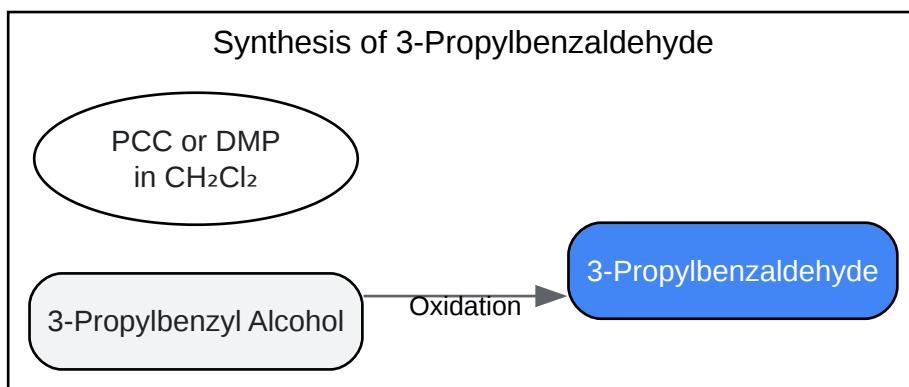
Synthesis and Reactivity

The synthesis of **3-Propylbenzaldehyde** can be achieved through several standard organic chemistry methods. A common and reliable approach is the oxidation of the corresponding alcohol, 3-propylbenzyl alcohol.

Representative Experimental Protocol: Oxidation of 3-Propylbenzyl Alcohol

This protocol is a representative example of a mild oxidation reaction to synthesize **3-Propylbenzaldehyde**.

Materials:


- 3-Propylbenzyl alcohol

- Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Magnetic stirrer and stirring bar
- Round-bottom flask
- Apparatus for column chromatography

Procedure:

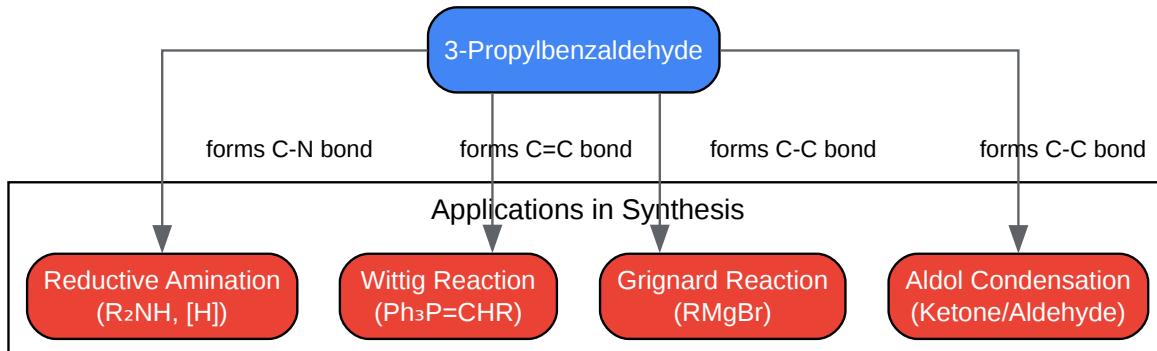
- Dissolve 3-propylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the oxidizing agent (e.g., PCC, 1.5 equivalents) portion-wise to the stirred solution at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Upon completion, dilute the reaction mixture with additional dichloromethane and filter it through a pad of silica gel to remove the chromium salts or periodinane byproducts.
- Wash the silica gel pad with dichloromethane to ensure all the product is collected.
- Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be further purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield pure **3-Propylbenzaldehyde**.

Diagram 1: Synthetic Pathway for **3-Propylbenzaldehyde**

[Click to download full resolution via product page](#)

A plausible synthetic route to **3-Propylbenzaldehyde**.

Applications in Research and Drug Development


3-Propylbenzaldehyde serves as a versatile intermediate in organic synthesis. The aldehyde functional group is highly reactive and participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the construction of complex molecular scaffolds for drug discovery.

Substituted benzaldehydes are key starting materials in the synthesis of various pharmaceutical compounds.^[4] They are utilized in the preparation of heterocyclic compounds, which are prevalent in many drug classes.^[3] For example, benzaldehyde derivatives are used in the synthesis of allosteric modulators of hemoglobin, which have potential applications in treating conditions that would benefit from increased tissue oxygenation.^[6]

The reactivity of the aldehyde group allows for several key transformations:

- Reductive Amination: To form substituted benzylamines.
- Wittig Reaction: To form alkenes.
- Aldol Condensation: To form α,β -unsaturated aldehydes or ketones.
- Grignard and Organolithium Reactions: To form secondary alcohols.

Diagram 2: Key Reactions of the Aldehyde Group

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Propylbenzaldehyde | C10H12O | CID 14148939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Propylbenzaldehyde | 103528-31-0 | DEA52831 | Biosynth [biosynth.com]
- 3. P-N-PROPYLBENZALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 4. P-N-Propylbenzaldehyde Supplier | 28785-06-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. CAS 28785-06-0: 4-Propylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 6. US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Propylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b025478#3-propylbenzaldehyde-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com